2-(4-Fluorophenyl)-2-oxoacetic acid
Overview
Description
Scientific Research Applications
Synthesis of Key Chiral Intermediates
A key application of 2-(4-Fluorophenyl)-2-oxoacetic acid is in the synthesis of chiral intermediates for pharmaceuticals. For example, Wang (2015) describes the efficient synthesis of (S)-3-(4-fluorophenyl)morpholin-2-one, a crucial chiral intermediate for the antiemetic drug aprepitant, from ethyl 2-(4-fluorophenyl)-2-oxoacetate. This method is notable for being facile, economical, and practical (Wang, 2015).
Antimicrobial Properties
Compounds derived from 2-(4-Fluorophenyl)-2-oxoacetic acid have shown promising antimicrobial properties. Karthikeyan et al. (2008) synthesized a series of compounds including 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles, derived from similar acid structures, and found that some of these compounds exhibited significant antimicrobial activity (Karthikeyan et al., 2008).
Structural Characterization and Medicinal Properties
The structural characterization of derivatives of 2-(4-Fluorophenyl)-2-oxoacetic acid is important for understanding their medicinal properties. Delgado et al. (2019) investigated 2-amino-2-oxoacetic acid (a related compound) and found its potential as an antitumor and antidiabetic agent due to its inhibition of metabolic pathways in tumor cells and its significance in treating type 2 diabetes (Delgado et al., 2019).
Antioxidant Activity
Another application is in the development of compounds with antioxidant properties. El Nezhawy et al. (2009) utilized 4-fluorobenzaldehyde, a derivative of 2-(4-Fluorophenyl)-2-oxoacetic acid, to prepare thiazolidin-4-one derivatives, which demonstrated promising antioxidant activity (El Nezhawy et al., 2009).
properties
IUPAC Name |
2-(4-fluorophenyl)-2-oxoacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGDGXWJSRZRAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-oxoacetic acid | |
CAS RN |
2251-76-5 | |
Record name | 2-(4-fluorophenyl)-2-oxoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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